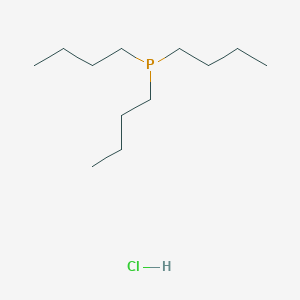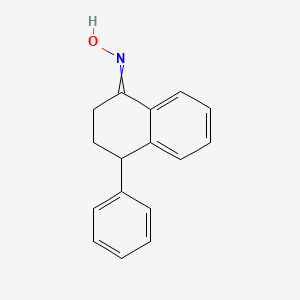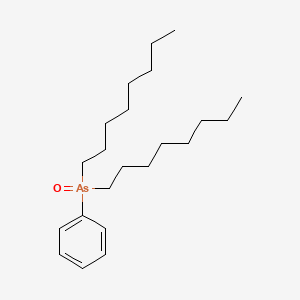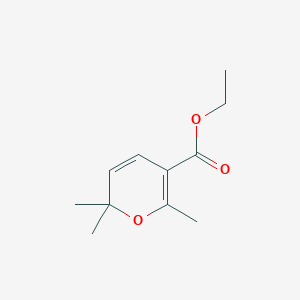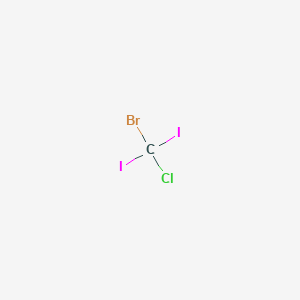
Bromo(chloro)diiodomethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromo(chloro)diiodomethane is an organohalogen compound that contains bromine, chlorine, and iodine atoms attached to a single carbon atom. This compound is part of the broader class of halomethanes, which are known for their diverse chemical properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bromo(chloro)diiodomethane can be synthesized through halogenation reactions involving methane or its derivatives. One common method involves the stepwise halogenation of methane using bromine, chlorine, and iodine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure selective halogenation.
Industrial Production Methods
Industrial production of this compound often involves the use of halogenating agents such as bromine, chlorine, and iodine in the presence of a catalyst. The process is carried out in a controlled environment to achieve the desired product with high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Bromo(chloro)diiodomethane undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms in this compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reaction conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce alcohols, aldehydes, or carboxylic acids.
Applications De Recherche Scientifique
Bromo(chloro)diiodomethane has several applications in scientific research, including:
Biology: The compound is used in studies involving halogenated organic compounds and their effects on biological systems.
Medicine: Research on this compound includes its potential use in developing new pharmaceuticals and understanding the mechanisms of halogenated drug action.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other halogenated compounds.
Mécanisme D'action
The mechanism of action of bromo(chloro)diiodomethane involves the interaction of its halogen atoms with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bromodichloromethane: Contains two chlorine atoms and one bromine atom attached to a carbon atom.
Chlorodiiodomethane: Contains two iodine atoms and one chlorine atom attached to a carbon atom.
Dibromochloromethane: Contains two bromine atoms and one chlorine atom attached to a carbon atom.
Uniqueness
Bromo(chloro)diiodomethane is unique due to its specific combination of bromine, chlorine, and iodine atoms. This unique halogenation pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
40809-94-7 |
|---|---|
Formule moléculaire |
CBrClI2 |
Poids moléculaire |
381.18 g/mol |
Nom IUPAC |
bromo-chloro-diiodomethane |
InChI |
InChI=1S/CBrClI2/c2-1(3,4)5 |
Clé InChI |
SBKPKCYHQGLLHE-UHFFFAOYSA-N |
SMILES canonique |
C(Cl)(Br)(I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



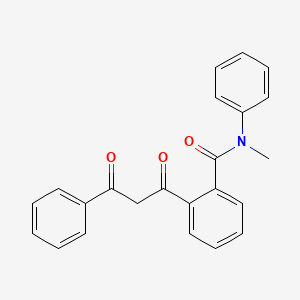
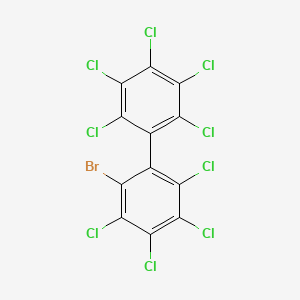
![5,7-dichloro-2-[4-[(E)-2-(4-phenylphenyl)ethenyl]phenyl]-1-benzofuran](/img/structure/B14652149.png)
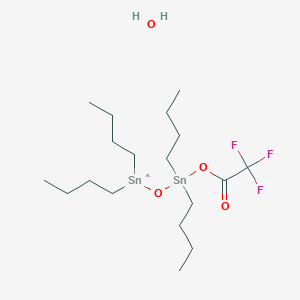
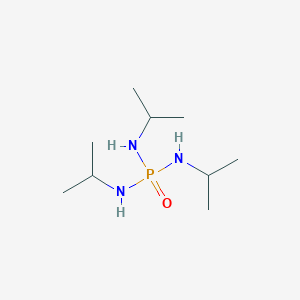
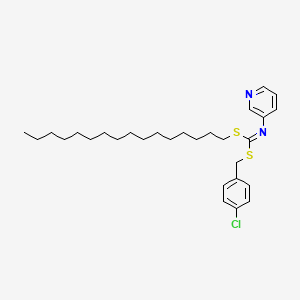
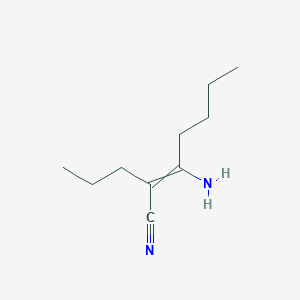
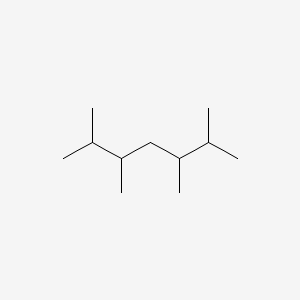
![1,1'-[1,2-Phenylenebis(methylene)]bis[4-(propan-2-yl)benzene]](/img/structure/B14652175.png)
